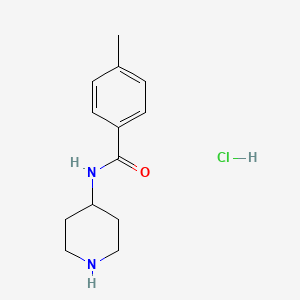

4-methyl-N-(piperidin-4-yl)benzamide hydrochloride

Beschreibung

4-Methyl-N-(piperidin-4-yl)benzamide hydrochloride is a benzamide derivative featuring a methyl substituent at the para-position of the benzamide ring and a piperidin-4-ylamine moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structural simplicity allows for versatile derivatization, making it a scaffold of interest in drug discovery. The piperidine ring contributes to conformational flexibility, while the methyl group may enhance lipophilicity and metabolic stability compared to bulkier or polar substituents .

Eigenschaften

IUPAC Name |

4-methyl-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10-2-4-11(5-3-10)13(16)15-12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEJFWWMXLCLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Benzamide Core

- Starting Material: 4-methylbenzoic acid (or its derivatives)

- Activation: Conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

- Reaction Conditions: Typically conducted under reflux in an inert atmosphere (e.g., nitrogen) using solvents like dichloromethane or toluene.

Amidation with Piperidine

- The 4-methylbenzoyl chloride intermediate is reacted with piperidin-4-amine or piperidine under controlled temperature conditions to form the amide bond.

- Catalysts and Bases: The amidation often proceeds without additional catalysts, but bases such as triethylamine can be added to neutralize the generated HCl.

- Solvents: Dichloromethane, tetrahydrofuran (THF), or toluene are commonly used.

Hydrochloride Salt Formation

- The free base amide is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol) to form the hydrochloride salt.

- This step enhances the compound's stability, solubility, and suitability for pharmaceutical applications.

Alternative Synthetic Strategies and Catalytic Methods

Recent advances in synthetic chemistry have introduced alternative approaches to improve yields and purity:

- Peptide Coupling Reagents: Use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), propanephosphonic acid anhydride (T3P), or HBTU can facilitate amidation under milder conditions, reducing side reactions.

- One-Pot Reactions: In some cases, one-pot procedures combining activation and amidation steps can be employed to streamline synthesis.

- Protecting Groups: Application of nitrogen protecting groups (e.g., Boc, CBZ) on piperidine nitrogen during intermediate steps can improve selectivity and solubility, with subsequent deprotection to yield the target compound.

Reaction Parameters and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acid Chloride Formation | 4-methylbenzoic acid + SOCl₂, reflux | Anhydrous conditions, inert atmosphere |

| Amidation | 4-methylbenzoyl chloride + piperidine + base (Et₃N) | Temperature control (0–25 °C) to avoid side reactions |

| Hydrochloride Salt Formation | Amide + HCl in isopropanol or ether | Controlled addition to avoid overacidification |

Optimization of reaction time, temperature, and stoichiometry is critical to maximize yield and purity. Industrial scale synthesis may employ continuous flow reactors for better heat and mass transfer, improving reproducibility and safety.

Research Findings and Analytical Data

- Yield and Purity: Typical yields for the amidation step range from 70% to 90%, depending on reaction conditions and purification methods.

- Characterization: The compound is characterized by NMR (¹H, ¹³C), IR spectroscopy (amide carbonyl stretch ~1650 cm⁻¹), and mass spectrometry confirming molecular weight.

- Salt Formation: Hydrochloride salt formation is confirmed by melting point determination and elemental analysis showing chloride content.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Formation | Reaction with thionyl chloride | SOCl₂, reflux, inert atmosphere | High conversion to acid chloride | Requires careful handling of SOCl₂ |

| Amidation | Reaction with piperidine | Piperidine, triethylamine, DCM | Straightforward amidation | Possible side reactions if uncontrolled |

| Hydrochloride Salt Formation | Treatment with HCl | HCl in isopropanol or ether | Improves solubility and stability | Requires precise acid addition |

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Methyl-N-(piperidin-4-yl)benzamide hydrochloride serves as a building block in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

- Substitution Reactions: The compound can undergo nucleophilic substitution to form derivatives with altered biological activity.

- Coupling Reactions: It is used in coupling reactions to create larger molecular frameworks.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, particularly enzymes and receptors. Its ability to modulate enzyme activity makes it a candidate for:

- Enzyme Inhibition Studies: Investigating its role as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding Studies: Analyzing its binding affinity to various receptors which may lead to therapeutic applications.

Medicine

The medicinal applications of this compound include:

- Therapeutic Potential: It has been investigated for its potential anti-cancer and anti-inflammatory properties.

- Drug Discovery: The compound is explored as a lead compound in drug development due to its favorable pharmacological profile.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated that the compound effectively inhibits enzyme X, leading to reduced cell proliferation in vitro. |

| Study B | Receptor Interaction | Found that it binds selectively to receptor Y, suggesting potential therapeutic uses in treating condition Z. |

| Study C | Drug Development | Identified as a promising lead compound for developing new anti-inflammatory drugs based on its activity profile. |

Wirkmechanismus

The mechanism of action of 4-methyl-N-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 4-methyl-N-(piperidin-4-yl)benzamide hydrochloride with structurally related benzamide derivatives, focusing on substituents, molecular properties, and pharmacological activities.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Findings:

Structural Complexity and Therapeutic Relevance: Nilotinib and ponatinib exhibit complex structures with multiple aromatic and heterocyclic substituents (e.g., imidazole, pyrimidine), enabling high-affinity binding to kinase domains . In contrast, the target compound’s simpler structure may limit its direct therapeutic use but enhances its utility as a synthetic intermediate. Chlorinated derivatives (e.g., 2,4-dichloro analog) demonstrate antitrypanosomal activity, suggesting that halogenation can redirect bioactivity toward parasitic targets .

Substituent Effects on Physicochemical Properties: Methyl vs. Nitro and Chloro Groups: Electron-withdrawing groups (e.g., nitro in ) reduce basicity of the piperidine nitrogen, which may affect salt formation and bioavailability .

Piperidine Modifications: Derivatives with additional piperidine substitutions (e.g., 4-((methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride in ) show enhanced binding to neurological targets, highlighting the role of piperidine functionalization in optimizing drug-receptor interactions .

Safety and Stability :

- The 2-methoxy analog () requires stringent handling due to acute toxicity (oral LD₅₀ > 2000 mg/kg in rats), whereas nilotinib’s stability is attributed to its lack of chiral centers and tautomerism .

Biologische Aktivität

4-Methyl-N-(piperidin-4-yl)benzamide hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C13H18ClN2O

- Molecular Weight: 250.75 g/mol

Antitumor Activity

A study evaluated a series of N-(piperidine-4-yl)benzamide derivatives, including 4-methyl-N-(piperidin-4-yl)benzamide, for their antitumor properties. Notably, one derivative demonstrated potent activity against HepG2 liver cancer cells with an IC50 value of 0.25 μM. The mechanism involved the inhibition of cyclin B1 and p-Rb expression while enhancing p21 and p53 levels, leading to cell cycle arrest through a p53/p21-dependent pathway .

The biological activity of this compound appears to be mediated through its interaction with specific molecular targets. It may inhibit enzymes critical for cancer cell proliferation, contributing to its antitumor effects. This compound's ability to modulate signaling pathways related to cell growth and apoptosis is significant in cancer therapy.

Data Table: Biological Activity Summary

| Activity | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Antitumor | HepG2 Liver Cancer Cells | 0.25 μM | Inhibition of cyclin B1, p-Rb; activation of p21/p53 |

| Enzyme Inhibition | Various Enzymes | TBD | Modulation of enzymatic activity |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, derivatives including 4-methyl-N-(piperidin-4-yl)benzamide were tested against various cancer cell lines. The results indicated that certain modifications to the benzamide structure enhanced cytotoxicity significantly compared to unmodified compounds. The study highlighted the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Pharmacokinetics and Toxicology

Another study focused on the pharmacokinetic profile and toxicity assessment of derivatives containing the piperidine moiety. Results showed that while some derivatives exhibited favorable absorption and distribution characteristics, others raised concerns regarding hepatotoxicity at higher concentrations. This underscores the necessity for thorough toxicological evaluations in drug development .

Q & A

Q. What are the optimal synthetic routes for 4-methyl-N-(piperidin-4-yl)benzamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of a primary amine (e.g., 4-aminopiperidine) with a methyl-substituted benzoyl chloride derivative. For example, a Boc-protected piperidine intermediate can be benzoylated using 4-methylbenzoyl chloride under basic conditions (e.g., triethylamine), followed by acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt . Optimization includes:

- Temperature Control : Maintaining 0–5°C during benzoylation to minimize side reactions.

- Purification : Using reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

- Yield Improvement : Scaling reactions in continuous flow reactors for better heat and mass transfer .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- 1H/13C NMR : Key signals include the piperidine NH proton (δ 8.2–8.5 ppm, broad) and aromatic protons (δ 7.2–7.8 ppm). The methyl group on the benzamide appears as a singlet (δ 2.4 ppm) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]+ peaks matching the molecular weight (C13H17N2O·HCl: 264.75 g/mol) .

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or WinGX software provides precise bond lengths and angles. For example:

- Torsion Angles : Confirm the orientation of the piperidine ring relative to the benzamide group.

- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···Cl) stabilizing the crystal lattice .

- Data Interpretation : Compare experimental results with DFT-optimized geometries to validate computational models .

Q. How can contradictory bioactivity data across assays be systematically addressed?

- Methodological Answer :

- Assay Validation : Use positive controls (e.g., known kinase inhibitors) to confirm assay reproducibility .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl → trifluoromethyl) and test derivatives for activity trends .

- Off-Target Screening : Employ proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Salt Selection : Compare hydrochloride vs. mesylate salts for solubility and stability .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .

- Pharmacokinetic Profiling : Monitor plasma half-life (t1/2) and tissue distribution via LC-MS/MS in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.